Selumetinib

Catalog No.
S548774
CAS No.
606143-52-6
M.F
C17H15BrClFN4O3
M. Wt
457.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selumetinib

CAS Number

606143-52-6

Product Name

Selumetinib

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide

Molecular Formula

C17H15BrClFN4O3

Molecular Weight

457.7 g/mol

InChI

InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)

InChI Key

CYOHGALHFOKKQC-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO

Solubility

Soluble in DMSO, not in water

Synonyms

AZD6244; AZD-6244; AZD 6244; ARRY142886; ARRY 142886; ARRY-142886; ARRY886; ARRY-886; ARRY 886 ; selumetinib.

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO

Description

The exact mass of the compound Selumetinib is 456.00001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibiting the MEK Pathway

Selumetinib functions as a MEK inhibitor. MEK (mitogen-activated protein kinase kinase) is an enzyme in the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a crucial role in regulating cell growth and division []. By inhibiting MEK, selumetinib disrupts this pathway, potentially slowing down or stopping the uncontrolled growth of cancer cells [].

Source

[] National Cancer Institute. (2020, October 26). Selumetinib (Koselugo).

Areas of Investigation

Scientific research is exploring selumetinib's efficacy in treating various cancers, either alone or in combination with other therapies. Here are some specific areas of investigation:

  • Melanoma: Studies are investigating selumetinib's effectiveness in treating melanoma, a type of skin cancer [].
  • Neurofibromatosis Type 1 (NF1): Research is ongoing to determine if selumetinib can shrink or slow the growth of tumors associated with NF1, a genetic condition [].
  • Other Cancers: Clinical trials are exploring the use of selumetinib in other cancers, such as lung cancer, pancreatic cancer, and ovarian cancer.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Exact Mass

456.00001

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6UH91I579U

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Although selumetinib has been investigated for the treatment of several types of cancer, it is currently only indicated for the treatment of neurofibromatosis type 1 (NF1) in patients ≥2 years who have symptomatic, inoperable plexiform neurofibromas (PN).[A193611,L12852,L12969]
FDA Label
Treatment of melanoma, Treatment of neurofibromatosis type 1, Treatment of thyroid cance

NCI Cancer Drugs

Drug: Selumetinibsulfate
US Brand Name(s): Koselugo
FDA Approval: Yes
Selumetinib sulfate is approved to treat: Neurofibromatosis type 1 (NF1) in children aged 2 years and older who have plexiform neurofibromas that are causing symptoms and cannot be removed by surgery.
Selumetinib sulfate is also being studied in the treatment of other types of cancer.

Pharmacology

Selumetinib is a non-ATP-competitive mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2) inhibitor.[A193611] By selectively targeting MEK1 and MEK2, selumetinib is able to inhibit oncogenic downstream effects of the Raf-MEK-ERK signaling pathway, which is often overactive in certain types of cancer.[A193611] Indeed, a study investigating the effects of selumetinib in children with NF-1 found that treatment with the anti-neoplastic resulted in reduced tumor size.[A193533] Decreases in tumor-associated pain and improvements in overall function were also subjectively reported.[A193533] Selumetinib has minimal off-target activity, contributing to its impressive safety profile.[A193638]
Selumetinib is an orally active, small molecule with potential antineoplastic activity. Selumetinib is an ATP-independent inhibitor of mitogen-activated protein kinase kinase (MEK or MAPK/ERK kinase) 1 and 2. MEK 1 and 2 are dual specificity kinases that are essential mediators in the activation of the RAS/RAF/MEK/ERK pathway, are often upregulated in various cancer cells, and are drivers of diverse cellular responses, including proliferation. Inhibition of both MEK1 and 2 by selumetinib prevents the activation of MEK1/2 dependent effector proteins and transcription factors, thereby leading to an inhibition of cellular proliferation in various cancers.

Mechanism of Action

The Ras-Raf-MEK-ERK signaling cascade is known to be activated in several types of cancer, and regulates the transcription of proteins involved in apoptosis.[A193614,A193632] In addition, studies have shown that mutations of the Raf component of the pathway can contribute to chemotherapy drug resistance.[A193614,A193617] Ras as well as several kinases and phosphatases are responsible for regulating the Raf-MEK-ERK pathway.[A193614] Often in cancers, Ras (a G-protein coupled receptor) is deregulated, allowing downstream signalling to proceed unchecked.[A193614] Through several complex steps, Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK.[A193602,A193614] ERK is then able to exert its effects on several downstream targets.[A193602,A193614] As such, therapies inhibiting upstream components of this pathway have become attractive targets for cancer treatment.[A193602] Selumetinib exerts its effects by selectively inhibiting MEK1 and MEK2 which can effectively blunt the pleiotropic effects of the Ras-Raf-MEK-ERK cascade.[A193533,A193620] By inhibiting this oncogenic pathway, selumetinib reduces cell proliferation, and promotes pro-apoptotic signal transduction.[A193602,A193602,A193632]

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
STE group
MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

606143-52-6

Wikipedia

Selumetinib

Biological Half Life

Selumetinib is characterized by a short half-life. The elimination half-life associated with a dose of 25 mg/m2 in pediatric patients is 6.2 hours. In a study observing the pharmacokinetic effects of various selumetinib regimens in select Japanese patients, the half-life ranged from 9.2- 10.6 hours. In other studies where selumetinib 75 mg is administered twice daily, the half-life is reported to be approximately 13 hours.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human drugs -> Orphan -> Koselugo -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

"Koselugo". Therapeutic Goods Administration (TGA). 15 December 2021. Archived from the original on 28 December 2021. Retrieved 27 December 2021.

https://web.archive.org/web/20220613065401/https://www.ebs.tga.gov.au/servlet/xmlmillr6?dbid=ebs%2FPublicHTML%2FpdfStore.nsf&docid=0D6160A0F721AD95CA25879F003CAC27&agid=%28PrintDetailsPublic%29&actionid=1. Archived from the original on 13 June 2022. {{cite web}}: Missing or empty |title= (help)

"AusPAR: Selumetinib". Therapeutic Goods Administration (TGA). 31 May 2022. Archived from the original on 31 May 2022. Retrieved 13 June 2022.

"Koselugo- selumetinib capsule". DailyMed. 10 April 2020. Archived from the original on 18 April 2020. Retrieved 18 April 2020.

Patel YT, Daryani VM, Patel P, Zhou D, Fangusaro J, Carlile DJ, et al. (May 2017). "Population Pharmacokinetics of Selumetinib and Its Metabolite N-desmethyl-selumetinib in Adult Patients With Advanced Solid Tumors and Children With Low-Grade Gliomas". CPT: Pharmacometrics & Systems Pharmacology. 6 (5): 305–314. doi:10.1002/psp4.12175. PMC 5445231. PMID 28326681.

Dymond AW, Howes C, Pattison C, So K, Mariani G, Savage M, et al. (November 2016). "Metabolism, Excretion, and Pharmacokinetics of Selumetinib, an MEK1/2 inhibitor, in Healthy Adult Male Subjects". Clinical Therapeutics. 38 (11): 2447–2458. doi:10.1016/j.clinthera.2016.09.002. PMID 27751676.

World Health Organization (2009). "International nonproprietary names for pharmaceutical substances (INN): recommended INN: list 62". WHO Drug Information. 23 (3): 261. hdl:10665/74420.

"FDA Approves First Therapy for Children with Debilitating and Disfiguring Rare Disease". U.S. Food and Drug Administration (FDA) (Press release). 10 April 2020. Archived from the original on 10 April 2020. Retrieved 10 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.

"Drug Approval Package: Koselugo". U.S. Food and Drug Administration (FDA). 11 May 2020. Archived from the original on 22 January 2021. Retrieved 18 January 2021.

"New Drug Therapy Approvals 2020". U.S. Food and Drug Administration (FDA). 31 December 2020. Archived from the original on 18 January 2021. Retrieved 17 January 2021.

Gross AM, Wolters PL, Dombi E, Baldwin A, Whitcomb P, Fisher MJ, et al. (April 2020). "Selumetinib in Children with Inoperable Plexiform Neurofibromas". New England Journal of Medicine. 382 (15): 1430–1442. doi:10.1056/nejmoa1912735. PMC 7305659. PMID 32187457.

Selumetinib Monograph. Accessed 14 April 2021.

"Array BioPharma strikes rights deal with Japanese firm worth up to $76M-plus". BizWest. 31 March 2016. Archived from the original on 12 June 2018. Retrieved 12 June 2018.

Casaluce F, Sgambato A, Maione P, Sacco PC, Santabarbara G, Gridelli C (August 2017). "Selumetinib for the treatment of non-small cell lung cancer". Expert Opinion on Investigational Drugs. 26 (8): 973–84. doi:10.1080/13543784.2017.1351543. PMID 28675058. S2CID 40860991.

"Selumetinib: FDA-Approved Drugs". U.S. Food and Drug Administration (FDA). Archived from the original on 18 January 2021. Retrieved 10 April 2020.

"Drug Trials Snapshots: Koselugo". U.S. Food and Drug Administration (FDA). 10 April 2020. Archived from the original on 18 April 2020. Retrieved 18 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.

Clinical trial number NCT01362803 for "AZD6244 Hydrogen Sulfate for Children With Nervous System Tumors" at ClinicalTrials.gov. Accessed 14 April 2021.

Ambrosini G, Pratilas CA, Qin LX, Tadi M, Surriga O, Carvajal RD, Schwartz GK (July 2012). "Identification of unique MEK-dependent genes in GNAQ mutant uveal melanoma involved in cell growth, tumor cell invasion, and MEK resistance". Clinical Cancer Research. 18 (13): 3552–61. doi:10.1158/1078-0432.CCR-11-3086. PMC 3433236. PMID 22550165.

"Pharmacodynamic activity of selumetinib to predict radiographic response in advanced uveal melanoma". 2012. Archived from the original on 29 August 2021. Retrieved 10 June 2014.

"AZD6244 in Combination With Docetaxel Versus Docetaxel Alone in KRAS Mutation Positive NSCLC Patients". ClinicalTrials.gov. 30 April 2009. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"Selumetinib in Cancers With BRAF Mutations". ClinicalTrials.gov. 27 April 2009. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"AstraZeneca provides update on selumetinib in uveal melanoma". AstraZeneca (Press release). 22 July 2015. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"AstraZeneca's once-lauded drug flunks a Phase III eye cancer trial". FierceBiotech. 22 July 2015. Archived from the original on 4 March 2016. Retrieved 22 July 2015.

"Comparing Complete Remission After Treatment With Selumetinib/Placebo in Patient With Differentiated Thyroid Cancer (ASTRA)". ClinicalTrials.gov. 30 April 2013. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"Assess Efficacy & Safety of Selumetinib in Combination With Docetaxel in Patients Receiving 2nd Line Treatment for v-Ki-ras2 Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) Positive NSCLC (SELECT-1)". ClinicalTrials.gov. 2 September 2013. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

Jänne PA, van den Heuvel MM, Barlesi F, Cobo M, Mazieres J, Crinò L, et al. (May 2017). "Selumetinib Plus Docetaxel Compared With Docetaxel Alone and Progression-Free Survival in Patients With KRAS-Mutant Advanced Non-Small Cell Lung Cancer: The SELECT-1 Randomized Clinical Trial". JAMA. 317 (18): 1844–53. doi:10.1001/jama.2017.3438. PMC 5815037. PMID 28492898.

Liu X, Wang X, Chen L, Shi Y, Wei Y (November 2018). "Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway". Medical Science Monitor. 24: 8048–8055. PMC 6240169. PMID 30414267.

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